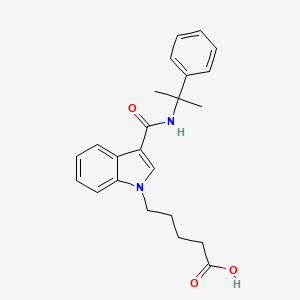

![molecular formula C8[13C]H11F2N[15N2]O4 · HCl B1164617 Gemcitabine-13C,15N2 (hydrochloride)](/img/no-structure.png)

Gemcitabine-13C,15N2 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gemcitabine-13C,15N2 is intended for use as an internal standard for the quantification of gemcitabine by GC- or LC-MS. Gemcitabine is a nucleoside analog that arrests tumor growth and induces apoptosis in cancer cells by inhibiting ribonucleotide reductase thereby limiting deoxyribonucleotide pools available for DNA replication and repair. By specifically inhibiting growth arrest and DNA damage inducible protein 45 a (Gadd45a), a key mediator of active DNA demethylation, gemcitabine (34-134 nM ) inhibits repair-mediated DNA demethylation in a methylation-sensitive reporter assay. Gemcitabine has broad antiretroviral activity, decreasing LP-BM5 MuLV cell infectivity, a murine AIDS model, in cell culture with an EC50 value of approximately 1.5 nM. At a dose of 1-2 mg/kg/day, it inhibits the progression of murine AIDS in vivo. Formulations containing gemcitabine have been used to treat various cancers including, non-small cell lung cancer, pancreatic cancer, bladder cancer, and breast cancer.

Applications De Recherche Scientifique

Enhancement of Bioavailability and Anticancer Activity

Gemcitabine Hydrochloride, a cancer treatment drug, faces challenges due to its short half-life and bioavailability. Research has shown that formulating it into solid lipid nanoparticles (SLN) can enhance its bioavailability and anticancer activity. This is achieved through high shear homogenization and probe sonication methods, leading to improved drug release and increased anticancer effectiveness in lung cancer cell lines (Momin et al., 2017).

Overcoming Gemcitabine Resistance

A study synthesized novel lipophilic monophosphorylated gemcitabine derivatives and incorporated them into solid lipid nanoparticles. This approach significantly improved the cytotoxicity of gemcitabine in cancer cells resistant to the drug, suggesting a potential solution to overcome gemcitabine resistance (Lansakara-P et al., 2012).

Photodynamic Therapy and Drug Delivery

Researchers have developed a nanodelivery system for gemcitabine that combines photodynamic therapy with drug delivery. This approach uses ethylene-based periodic mesoporous organosilica nanoparticles, showing high loading capacity for gemcitabine and efficient cancer cell killing through one or two-photon excited photodynamic therapy (Aggad et al., 2018).

Polymeric Nanoparticulate System for Enhanced Therapeutic Efficacy

A polymeric nanoparticle formulation of gemcitabine has shown to augment its anticancer therapeutic efficacy. This biodegradable carrier system potentially reduces the required dose for therapeutic response and enhances the drug's anticancer activity, especially in tumor cells (Arias et al., 2009).

Fluorescence Sensor for Gemcitabine Detection

A novel method for the selective and sensitive quantitative determination of gemcitabine has been developed. This involves measuring the fluorescence quenching of functionalized Au doped quantum dots, providing a new way to determine gemcitabine levels in biological samples (Najafi et al., 2018).

Targeted Drug Delivery Systems

Studies have shown that targeted drug delivery systems, like graphene oxide-based smart targeted nanocarriers and mannose-anchored solid lipid nanoparticles, can enhance the delivery and therapeutic effectiveness of gemcitabine in cancer cells (Gupta et al., 2018), (Soni et al., 2016).

Propriétés

Nom du produit |

Gemcitabine-13C,15N2 (hydrochloride) |

|---|---|

Formule moléculaire |

C8[13C]H11F2N[15N2]O4 · HCl |

Poids moléculaire |

302.6 |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1; |

Clé InChI |

OKKDEIYWILRZIA-ACCKZTSYSA-N |

SMILES |

OC[C@@H]1[C@@H](O)C(F)(F)[C@H]([15N]2C=CC(N)=[15N][13C]2=O)O1.Cl |

Synonymes |

4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one-2-13C-1,3-15N2 monohydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.